Cas no 875306-20-0 (2-Bromo-6-iodo-4-(trifluoromethyl)aniline)

2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a halogenated aniline derivative featuring bromo, iodo, and trifluoromethyl substituents on an aromatic ring. This compound is valuable in synthetic organic chemistry, particularly as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogen groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling selective functionalization. The electron-withdrawing trifluoromethyl group further modifies electronic properties, making it useful in designing compounds with tailored stability and bioactivity. Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways. Proper handling is required due to potential sensitivity to light and moisture.
2-Bromo-6-iodo-4-(trifluoromethyl)aniline structure
875306-20-0 structure
Product Name:2-Bromo-6-iodo-4-(trifluoromethyl)aniline
CAS No:875306-20-0
MF:C7H4BrF3IN
MW:365.917043685913
MDL:MFCD08458149
CID:709803
PubChem ID:26986264
Update Time:2025-06-11

2-Bromo-6-iodo-4-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
    • Benzenamine,2-bromo-6-iodo-4-(trifluoromethyl)-
    • PC9570
    • QC-244
    • 2-Bromo-4-(trifluoromethyl)-6-iodobenzenamine
    • 2-Bromo-6-iodo-4-trifluoromethyl-phenylamine
    • 4-Amino-3-bromo-5-iodobenzotrifluoride
    • PubChem10079
    • FBHITPHKKSCFNU-UHFFFAOYSA-N
    • 3875AC
    • FCH1323756
    • 2-Bromo-6-iodo-4-trifluoromethylaniline
    • BC003499
    • AX8072063
    • 2-bromo-6-iodo-4-(trifluoromethyl)-aniline
    • 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine (ACI)
    • 875306-20-0
    • CS-0096832
    • SY287733
    • DTXSID00650529
    • DB-077000
    • DS-12733
    • EN300-8160660
    • AKOS016009593
    • MFCD08458149
    • SCHEMBL5176788
    • MDL: MFCD08458149
    • Inchi: 1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
    • InChI Key: FBHITPHKKSCFNU-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(I)C(N)=C(Br)C=1)(F)F

Computed Properties

  • Exact Mass: 364.85200
  • Monoisotopic Mass: 364.852
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5

Experimental Properties

  • Density: 2.238
  • Boiling Point: 276.7°C at 760 mmHg
  • Flash Point: 121.2°C
  • Refractive Index: 1.601
  • PSA: 26.02000
  • LogP: 4.23590

2-Bromo-6-iodo-4-(trifluoromethyl)aniline Security Information

2-Bromo-6-iodo-4-(trifluoromethyl)aniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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abcr
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2-Bromo-6-iodo-4-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:875306-20-0)2-Bromo-6-iodo-4-(trifluoromethyl)aniline
Order Number:A19785
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):283.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-iodo-4-(trifluoromethyl)aniline

2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline: A Comprehensive Overview

The compound 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline (CAS No. 875306-20-0) is a highly specialized aromatic amine derivative with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the 2-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 4-position of the aniline ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in the development of advanced chemical compounds.

Recent studies have highlighted the importance of halogenated aromatic amines like 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline in medicinal chemistry. The trifluoromethyl group, known for its strong electron-withdrawing effect, enhances the stability and bioavailability of drug candidates. Meanwhile, the bromine and iodine substituents provide opportunities for further functionalization through nucleophilic aromatic substitution reactions, which are critical in drug design and optimization.

One of the most promising applications of 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline lies in its use as an intermediate in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can undergo cyclization reactions to form biologically active structures, such as pyridines and quinolones, which are widely used in antiviral and anticancer therapies. The ability to introduce diverse functional groups at specific positions on the aromatic ring makes this compound highly versatile in synthetic chemistry.

Moreover, 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline has been employed in the development of fluorescent probes for bioimaging applications. The combination of halogen atoms and electron-withdrawing groups enhances the molecule's fluorescence properties, enabling its use in tracking cellular processes and detecting specific biomolecules with high sensitivity.

In terms of synthesis, 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline is typically prepared through a multi-step process involving electrophilic substitution reactions on an aniline derivative. The introduction of bromine and iodine substituents requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions. Recent advancements in catalytic methods have improved the efficiency and scalability of these syntheses, making this compound more accessible for large-scale applications.

The physical properties of 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline are also worth noting. It has a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility can be modulated by modifying substituent patterns or incorporating additional functional groups, further expanding its utility in various chemical systems.

Looking ahead, ongoing research is focused on leveraging the unique properties of 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline for next-generation materials science applications. For instance, its use as a precursor for conducting polymers has shown potential in improving electronic device performance due to its high electron-withdrawing capacity and structural rigidity.

In conclusion, 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline (CAS No. 875306-20-0) is a versatile compound with significant implications across multiple fields of chemistry and materials science. Its role as a key intermediate in drug discovery, synthetic chemistry, and advanced materials development underscores its importance as a fundamental building block in modern chemical research.

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Amadis Chemical Company Limited
(CAS:875306-20-0)2-Bromo-6-iodo-4-(trifluoromethyl)aniline
A19785
Purity:99%
Quantity:5g
Price ($):283.0
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